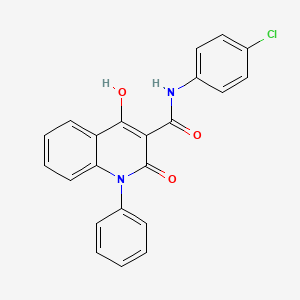

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRFXWXJYIULHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the formation of the carboxamide group.

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be introduced through Friedel-Crafts acylation reactions, using appropriate acyl chlorides and aluminum chloride as a catalyst.

Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

Pharmacological Activity

Analgesic Efficacy

- Lead Compound (): Demonstrated 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing many known analgesics. It is non-toxic and lacks ulcerogenic effects at therapeutic doses .

- Target Compound: While direct data are unavailable, the 4-chlorophenyl group’s electron-withdrawing nature may enhance receptor binding compared to non-halogenated analogs.

Biological Activity

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that contribute to its biological properties. The presence of the 4-chlorophenyl group, a hydroxy group, and a carboxamide moiety enhances its interaction with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide |

| Molecular Formula | C19H16ClN3O3 |

| Molecular Weight | 357.80 g/mol |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In a study focused on similar compounds, moderate antibacterial activity was observed against various strains, although specific data for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is still emerging. The Minimum Inhibitory Concentration (MIC) values suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Anti-HIV Activity

The compound has been evaluated for anti-HIV activity. Although initial studies did not demonstrate significant integrase inhibitory effects at concentrations below 100 µM, further exploration into structural modifications may enhance efficacy against HIV replication pathways .

The biological activity of N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or viral replication.

- Receptor Modulation : It could interact with cellular receptors influencing signal transduction pathways.

Study 1: Antibacterial Evaluation

A recent evaluation of quinoline derivatives showed that compounds similar to N-(4-chlorophenyl)-4-hydroxy-2-oxo exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized the MIC assay to quantify effectiveness .

Study 2: Anti-HIV Potential

In another study focusing on anti-HIV properties, derivatives were synthesized and tested for their ability to inhibit HIV replication in vitro. While the results were inconclusive at lower concentrations, structural analogs demonstrated promise in enhancing bioactivity through targeted modifications .

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation of a 4-hydroxyquinolin-2-one precursor (e.g., 2b in ) with 4-chloroaniline. Key steps include:

Reagent Selection : Use equimolar ratios of quinolinone and aniline derivatives in anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis.

Catalysis : Acid catalysts (e.g., HCl) or coupling agents (e.g., DCC) may enhance carboxamide formation.

Purification : Recrystallization from ethanol or column chromatography yields pure product (62% yield reported in ).

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity and temperature to suppress side reactions (e.g., dimerization).

Table 1 : Synthesis Parameters from

| Precursor (Quinolinone) | Amine Derivative | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| 2b (316 mg, 1.07 mmol) | 4-fluoroaniline | CDCl₃ | None | 62% |

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals include:

- HR-MS : Confirm molecular weight (calcd. 375.1139 for C₂₂H₁₅O₃FN₂) with <1 ppm error.

- X-ray Crystallography : Use SHELX software ( ) for structural refinement. Collect high-resolution data (θ > 25°) to resolve disorder in the chlorophenyl group.

Basic: What are the initial steps to evaluate its biological activity?

Methodological Answer:

- In Vitro Assays : Screen for analgesic activity using thermal (e.g., tail-flick test) or chemical (e.g., acetic acid writhing) models. Compare potency to reference drugs like morphine ( ).

- Toxicity Profiling : Conduct acute toxicity studies in rodents (LD₅₀ determination) and assess ulcerogenic potential at therapeutic doses ( ).

- Dose Optimization : Use log-dose response curves to identify EC₅₀ values.

Advanced: How does polymorphism affect its pharmacological activity, and how can polymorphic forms be identified?

Methodological Answer:

- Impact on Bioactivity : Polymorphs may differ in solubility and bioavailability. For example, in , a polymorph of a related quinoline carboxamide showed variable analgesic efficacy.

- Identification Methods :

- PXRD : Compare diffraction patterns of recrystallized samples.

- DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition).

- FT-IR : Analyze hydrogen-bonding networks (e.g., OH stretching shifts).

- Mitigation : Use controlled crystallization (e.g., slow evaporation) to isolate the most stable form.

Advanced: How can researchers resolve contradictions in SAR data for 4-hydroxyquinolin-2-one derivatives?

Methodological Answer:

- QSAR Modeling : Incorporate descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Validate models using leave-one-out cross-validation ( ).

- Experimental Validation : Synthesize analogs with systematic substitutions (e.g., halogenation, methoxy groups) to isolate electronic vs. steric effects.

- Data Reconciliation : Re-evaluate bioassays under standardized conditions (e.g., cell lines, animal strains) to minimize variability.

Advanced: What strategies are effective for multi-target mechanism studies?

Methodological Answer:

- Target Fishing : Use computational tools (e.g., molecular docking) to predict interactions with COX-2, NMDA receptors, or serotonin transporters.

- In Vivo Profiling : Employ knockout models or selective inhibitors to dissect pathways (e.g., opioid vs. non-opioid analgesia).

- Off-Target Screening : Test against panels of GPCRs, kinases, and ion channels to identify unintended effects ( ).

Advanced: How should crystallographic data be analyzed to resolve structural ambiguities?

Methodological Answer:

- Software : Use SHELXL ( ) for refinement. Key parameters:

- R1 < 5%, wR2 < 15% for high-quality data.

- Apply TWIN commands for twinned crystals.

- Disorder Handling : Model alternate conformers with restrained occupancy factors.

- Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids.

Advanced: What are best practices for stability studies under varying storage conditions?

Methodological Answer:

- ICH Guidelines : Test under accelerated conditions (40°C/75% RH) for 6 months. Monitor degradation via HPLC.

- Light Sensitivity : Store in amber vials; compare UV-vis spectra pre/post exposure.

- Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) using DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.